molecular formula C8H8N2O B022262 2-(But-3-yn-1-yloxy)pyrimidine CAS No. 111097-47-3

2-(But-3-yn-1-yloxy)pyrimidine

Cat. No. B022262
M. Wt: 148.16 g/mol
InChI Key: MQNQKDMXJFRITO-UHFFFAOYSA-N
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Patent
US08273761B2

Procedure details

To a solution of but-3-yn-1-ol (4.59 g, 65.5 mmol) in 1,2-dimethoxyethane (120 mL) was added 60% sodium hydride (2.45 g, 61.1 mmol) under ice-cooling, and the mixture was stirred for 1 hr. A solution of 2-chloropyrimidine (5.00 g, 43.7 mmol) in tetrahydrofuran (30 mL) was added thereto, and the mixture was stirred at room temperature for 4 hr. The reaction solution was diluted with water, and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure and the residue was purified by silica gel column chromatography (ethyl acetate/hexane=20/80→60/40) to give the title compound (5.18 g, yield 80%).
Quantity
4.59 g
Type
reactant
Reaction Step One
Quantity
2.45 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
80%

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:5])[CH2:2][C:3]#[CH:4].[H-].[Na+].Cl[C:9]1[N:14]=[CH:13][CH:12]=[CH:11][N:10]=1>COCCOC.O1CCCC1.O>[CH2:1]([O:5][C:9]1[N:14]=[CH:13][CH:12]=[CH:11][N:10]=1)[CH2:2][C:3]#[CH:4] |f:1.2|

Inputs

Step One
Name
Quantity
4.59 g
Type
reactant
Smiles
C(CC#C)O
Name
Quantity
2.45 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
120 mL
Type
solvent
Smiles
COCCOC
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=NC=CC=N1
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 4 hr
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (ethyl acetate/hexane=20/80→60/40)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(CC#C)OC1=NC=CC=N1
Measurements
Type Value Analysis
AMOUNT: MASS 5.18 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.